molecular formula C11H11NO3 B106356 6,7-Dimethoxyisoquinolin-1(2H)-one CAS No. 16101-63-6

6,7-Dimethoxyisoquinolin-1(2H)-one

Cat. No.: B106356
CAS No.: 16101-63-6
M. Wt: 205.21 g/mol
InChI Key: RSCNYUAUZAUCBZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxyisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma-2 Receptor Probe

6,7-Dimethoxyisoquinolin-1(2H)-one derivatives have been studied for their binding affinity to sigma-2 receptors, a class of receptors involved in various cellular functions. A study found that certain analogs of this compound, specifically radiolabeled with tritium, showed high affinity for sigma-2 receptors, making them useful for studying these receptors in vitro (Xu et al., 2005).

Anticonvulsant Effects

Research on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed their potential as anticonvulsants. A study synthesizing a series of these derivatives found that certain compounds displayed significant anticonvulsant activity, particularly in animal models of epilepsy (Gitto et al., 2010).

Fibrinolytic Activity

Bis-6,7-dimethoxyisoquinoline derivatives have been tested for their action on the fibrinolytic system. These compounds were found effective in vivo, suggesting their potential in activating fibrinolysis by releasing plasminogen activators from the vessel wall (Markwardt et al., 1973).

Efficient Synthesis for Industrial Production

An improved synthesis process for Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate was developed, yielding an overall high yield and confirming the structure through NMR. This process is suitable for industrial production, highlighting the compound's scalability and potential commercial applications (Chen Jian-xi, 2014).

Hypotensive Properties

6,7-Dimethoxyisoquinoline derivatives have shown hypotensive properties. A study on a specific compound, 4-amino-6,7-dimethoxyisoquinoline hydrochloride, demonstrated its effectiveness in lowering blood pressure in animal models, suggesting its potential use in hypertension management (Wright & Halliday, 1974).

Colorectal Cancer Research

In the context of colorectal cancer, a study investigated the antiproliferative activity of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in an animal model. It demonstrated potential anti-cancer properties, particularly in reducing IL-6 concentration, a critical factor in cancer development (Mishra et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 6,7-Dimethoxyisoquinolin-1(2H)-one are cancer cells, particularly the A549 lung cancer cell line . The compound exhibits high cytotoxic activity towards these cells .

Mode of Action

This compound interacts with its targets through a process known as apoptosis and autophagy . This process involves the activation of apoptotic and autophagic cell signaling pathways . Additionally, the compound interacts with calf thymus DNA (ct-DNA) via an intercalative binding mode .

Biochemical Pathways

The compound affects the apoptotic and autophagic cell signaling pathways . These pathways are crucial for regulating cell death, a necessary process in the life cycle of a cell. By inducing apoptosis and autophagy, the compound can effectively kill cancer cells .

Pharmacokinetics

It’s known that the compound exhibits high cytotoxic activity towards cancer cells and low cytotoxicity towards normal human cells . This suggests that the compound may have good bioavailability and selectivity.

Result of Action

The result of the action of this compound is the induction of bimodal death in cancer cells . This means that the compound can kill cancer cells through two different modes: apoptosis and autophagy . This dual action makes the compound particularly effective against cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of electron-donating methoxy groups on the ligands can affect the biological behaviors of the compound . .

Properties

IUPAC Name

6,7-dimethoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCNYUAUZAUCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CNC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391355
Record name 6,7-Dimethoxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16101-63-6
Record name 6,7-Dimethoxyisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxy-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the new synthesis method for 6,7-Dimethoxy-1(2H)-Isoquinolone?

A1: The new synthesis method presented in the research offers a more efficient way to produce 6,7-Dimethoxy-1(2H)-Isoquinolone from 4,5-Dimethoxyhomophthalic acid. This method, involving a two-step reaction with DMF/POCI3, results in a higher yield compared to previous methods. [, ] This increased efficiency could be beneficial for research purposes and potential future applications.

Q2: Can you elaborate on the intermediate compounds formed during the synthesis and their significance?

A2: The synthesis involves the formation of key intermediates. One such intermediate is the 4-(N,N-dimethylaminoformylidene)isochroman-1,3-dione derivative. This compound can be further reacted to yield either 6,7-Dimethoxy-1(2H)-Isoquinolone or 6,7-dimethoxyisocoumarin-4-carboxylic acid esters depending on the reaction conditions. [] Understanding the formation and reactivity of these intermediates provides insights into the reaction mechanism and allows for potential modifications to synthesize related compounds.

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